molecular formula C19H17NO2 B1434728 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one CAS No. 1803610-76-5

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one

Cat. No.: B1434728
CAS No.: 1803610-76-5
M. Wt: 291.3 g/mol
InChI Key: LFPUYDMAEUDSKU-UHFFFAOYSA-N
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Description

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one is a quinoline-derived compound featuring a methyl-substituted quinoline core linked via a methoxy group to a phenylacetone moiety. Quinolines are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This compound is commercially available (American Elements) and structurally distinct due to its methoxyquinoline-phenylacetone framework .

Properties

IUPAC Name

1-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-11-16(18-5-3-4-6-19(18)20-13)12-22-17-9-7-15(8-10-17)14(2)21/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUYDMAEUDSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylquinoline and 4-hydroxyacetophenone.

    Reaction Conditions: The reaction involves the formation of an ether linkage between the quinoline and phenyl rings. This is achieved by reacting 2-methylquinoline with 4-hydroxyacetophenone in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Scientific Research Applications

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues with Quinoline Moieties

Compounds with quinoline backbones but differing substituents provide insights into structure-activity relationships:

  • 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone (): Structural Differences: Chlorine atoms at positions 6 and 2 on the quinoline ring, compared to the methyl group in the target compound. The triclinic crystal structure (P1 space group) suggests distinct packing interactions compared to non-chlorinated analogues .
  • 1-{6-Chloro-2-[(2-chloro-8-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone (): Features a methyl group at position 8 and chlorine at position 6. Impact: Methyl groups may improve metabolic stability, while chlorine could influence solubility and reactivity .
Compound Molecular Weight (g/mol) Key Substituents Crystal System Biological Data
Target Compound Not reported 2-Methylquinolin-4-yl Not reported Not available
Compound 487.36 2-Chloro, 6-methylquinoline Triclinic (P1) Not available
Compound Not reported 6-Chloro, 8-methylquinoline Not reported Not available

Ethanone Derivatives with Heterocyclic Substituents

Compounds with piperazine, pyrazole, or sulfanylidene groups highlight functional group diversity:

  • Piperazine-linked Derivatives (): Example: QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one). Comparison: Piperazine improves water solubility and enables hydrogen bonding. The benzoyl group may enhance π-π stacking, whereas the target compound’s quinoline moiety offers planar rigidity .
  • Sulfanylidene Derivatives (): Example: 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one. Key Feature: The sulfanylidene group introduces strong electron-withdrawing effects, altering reactivity compared to the electron-rich quinoline methoxy group .
  • Pyrazole Derivatives (): Example: 1-(4-(Cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one. Activity: Demonstrated antimicrobial properties (86–93% yields).
Compound Type Functional Group Key Properties Biological Activity
Target Compound Quinoline methoxy Planar rigidity Not reported
Piperazine-linked (QD10) Piperazine, benzoyl Improved solubility Antioxidant, H3 receptor ligand
Sulfanylidene () Sulfanylidene Electron-withdrawing Catalytic applications
Pyrazole () Pyrazole, cyclohexylvinyl High lipophilicity Antimicrobial

Simpler Methoxy and Halogen-Substituted Analogues

  • 1-(4-Methoxyphenyl)ethan-1-one (): A basic ethanone with a single methoxy group. Comparison: The absence of the quinoline ring reduces molecular complexity and lipophilicity, likely decreasing biological target engagement .
  • 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}ethan-1-one ():

    • Substituents : Chloro and fluoro groups enhance electronegativity and metabolic stability.
    • Contrast : Halogens may improve binding specificity compared to the methyl group in the target compound .

Research Findings and Implications

  • Antimicrobial Activity: Pyrazole derivatives () show promise, suggesting the target compound’s quinoline group could be explored for similar applications.
  • Anti-Ulcer Activity : Piperidine derivatives () were evaluated in vivo, indicating a pathway for testing the target compound’s gastrointestinal effects .

Biological Activity

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one, also known as compound 1803610-76-5, is a synthetic organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Formula: C19H17NO2
Molecular Weight: 291.35 g/mol
IUPAC Name: 1-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]ethanone
PubChem CID: 99807444
Appearance: Powder

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as a multitarget-directed ligand (MTDL) in neurodegenerative diseases, particularly Alzheimer's disease. The compound exhibits significant inhibition of key enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) Inhibition : AChE is crucial for neurotransmission, and its inhibition can enhance cholinergic function. Studies show that derivatives of this compound demonstrate potent AChE inhibitory activity, which is essential in treating Alzheimer's disease .
  • Butyrylcholinesterase (BuChE) Inhibition : Similar to AChE, BuChE plays a role in cholinergic signaling. The compound has shown competitive inhibition against BuChE, with IC50 values indicating strong efficacy compared to standard drugs like rivastigmine .
  • β-Secretase Inhibition : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. The compound has demonstrated submicromolar inhibitory activity against β-secretase, contributing to its potential neuroprotective effects .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The presence of methoxy groups on the phenyl ring enhances binding affinity to target enzymes and improves pharmacological properties:

CompoundMethoxy GroupsAChE IC50 (μM)BuChE IC50 (μM)
5a00.620.69
5b10.300.35
5c20.470.18

This table illustrates that increasing the number of methoxy substituents correlates with enhanced enzyme inhibition, suggesting that these groups play a critical role in the compound's efficacy .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

  • Neurotoxicity Assays : In vitro studies indicate that the compound exhibits low neurotoxicity at therapeutic concentrations, making it a promising candidate for further development in neurodegenerative therapies.
  • Metal Chelation Assays : The ability to chelate metal ions may contribute to its neuroprotective effects by reducing oxidative stress associated with metal ion accumulation in neurodegenerative diseases .
  • Total Antioxidant Capacity Assay : The compound has shown significant antioxidant activity, which is crucial for combating oxidative stress in neuronal tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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